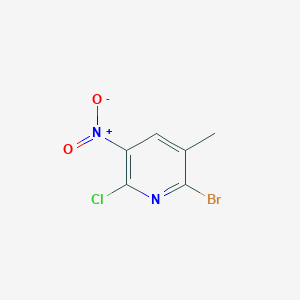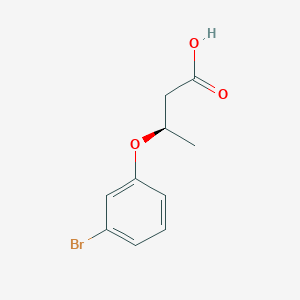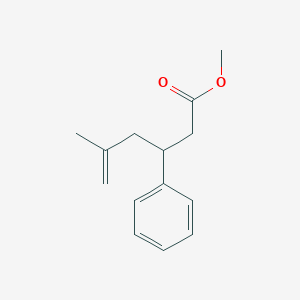
2-(2-Chlorophenoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenoxymethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorophenoxy group attached to a pyrrolidine ring via a methylene bridge. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxymethyl)pyrrolidine typically involves the reaction of 2-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(2-Chlorophenoxymethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with diverse biological activities.
2-(2-Chlorophenoxy)ethanol: A compound with a similar chlorophenoxy group but different biological properties.
N-Phenylpyrrolidine: A pyrrolidine derivative with a phenyl group, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-[(2-chlorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2 |
Clé InChI |
UEVSIPVDOOIGLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)


![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)

![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)

![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)



![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
